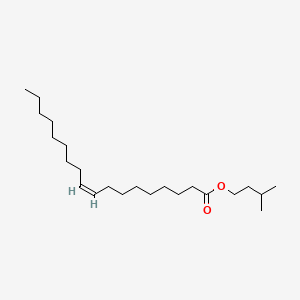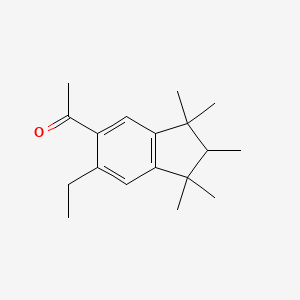
1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone is a chemical compound with the molecular formula C18H26O and a molecular weight of 258.398 g/mol . It is characterized by its unique structure, which includes an indene core substituted with multiple methyl groups and an ethanone functional group. This compound is known for its applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
The synthesis of 1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone typically involves the use of acetyl chloride as a precursor . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Wissenschaftliche Forschungsanwendungen
1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The ethanone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The indene core provides structural stability and contributes to the compound’s overall chemical properties .
Vergleich Mit ähnlichen Verbindungen
1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone can be compared with similar compounds such as:
1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone: This compound has a similar indene core but differs in the number and position of methyl groups.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Another related compound with a different substitution pattern on the indene core. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
54401-47-7 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone |
InChI |
InChI=1S/C18H26O/c1-8-13-9-15-16(10-14(13)11(2)19)18(6,7)12(3)17(15,4)5/h9-10,12H,8H2,1-7H3 |
InChI-Schlüssel |
CHWCIEYEHJWZHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1C(=O)C)C(C(C2(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


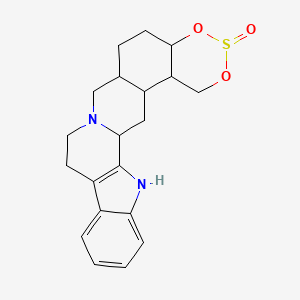
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
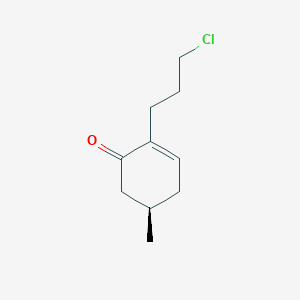
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
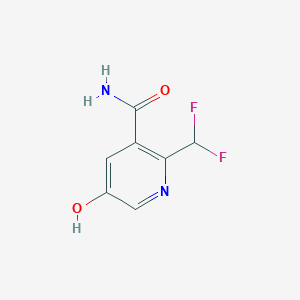
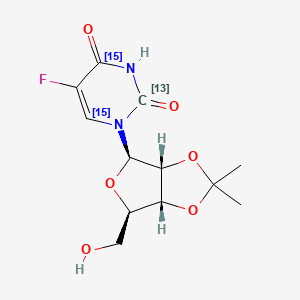
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)

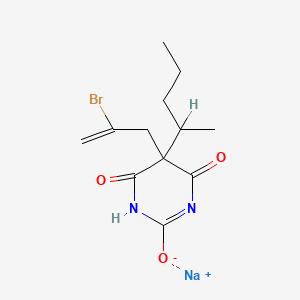
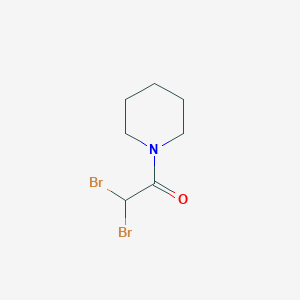
![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
